molecular formula C13H8FN3O3 B8409314 7-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[3,2-b]pyridine

7-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8409314
M. Wt: 273.22 g/mol
InChI Key: FCCGWNVUKZWTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C13H8FN3O3 and its molecular weight is 273.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8FN3O3

Molecular Weight

273.22 g/mol

IUPAC Name

7-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H8FN3O3/c14-9-7-8(17(18)19)1-2-11(9)20-12-4-6-15-10-3-5-16-13(10)12/h1-7,16H

InChI Key

FCCGWNVUKZWTIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C(=NC=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 266 (180 mg, 1.18 mmol), 2-fluoro-4-nitrophenol (558 mg, 3.55 mmol) and K2CO3 (981 mg, 7.10 mmol) in Ph2O (4 mL) was heated at 170° C. for 8 hours, cooled to room temperature and partitioned between EtOAc and water. Organic phase was collected, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography with gradient elution of hexane, to hexane/EtOAc (1:1), to afford the title compound 267 (84 mg, 26% yield) as a yellowish solid. MS (m/z): 274.1(M+H) (found).
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Name
Quantity
981 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
26%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.